Palomid 529 (P529, RES-529) is a non-steroidal, fully synthetic small molecule that acts as a highly potent, dual inhibitor of the PI3K/Akt/mTOR pathway. Unlike traditional macrolide rapalogs, Palomid 529 functions by physically dissociating both the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2)[1]. For procurement and assay design, its primary value lies in its ability to achieve complete pathway blockade without triggering the paradoxical Akt hyperactivation commonly seen with first-generation mTOR inhibitors [2]. Furthermore, its distinct structural profile confers low affinity for major drug efflux transporters, enabling high blood-brain barrier (BBB) penetrance for central nervous system (CNS) applications .
Substituting Palomid 529 with standard in-class alternatives like rapamycin or first-generation rapalogs frequently compromises experimental integrity due to incomplete pathway suppression. Rapamycin exclusively targets mTORC1; while this inhibits downstream S6K, it simultaneously relieves the negative feedback loop on IRS1, leading to a compensatory surge in upstream Akt phosphorylation at Ser473 [1]. This feedback loop promotes cell survival and can confound efficacy data in oncology and fibrosis models. Palomid 529 prevents this generic failure by dissociating both TORC1 and TORC2, thereby completely suppressing pAktS473 signaling[1]. Additionally, traditional rapalogs are often bulky substrates for ATP-binding cassette (ABC) transporters, limiting their utility in neuro-oncology, whereas Palomid 529 bypasses ABCB1 and ABCG2 efflux pumps to maintain effective CNS concentrations .
In comparative signaling assays, first-generation mTOR inhibitors like rapamycin successfully block mTORC1 but induce a counterproductive up-regulation of Akt signaling due to the relief of S6K-mediated suppression. Palomid 529 circumvents this by dissociating both TORC1 and TORC2 complexes. Quantitative Western blot analyses demonstrate that Palomid 529 effectively blocks pAktS473 signaling in tumor and endothelial cells, whereas rapamycin treatment leads to an increase in Akt phosphorylation[1].
| Evidence Dimension | Akt Ser473 phosphorylation status |
| Target Compound Data | Complete suppression of pAktS473 |
| Comparator Or Baseline | Rapamycin (Induces paradoxical increase in pAktS473) |
| Quantified Difference | Complete blockade vs. positive feedback activation |
| Conditions | In vitro tumor and endothelial cell signaling assays |
Procurement of Palomid 529 is essential for researchers who require absolute PI3K/Akt/mTOR pathway silencing without confounding survival signals generated by mTORC1-specific inhibitors.
A major limitation of many complex macrolide mTOR inhibitors is their high affinity for ATP-binding cassette (ABC) drug efflux transporters, which actively pump the compounds out of the central nervous system. Palomid 529 demonstrates exceptionally low affinity for the ABCB1 and ABCG2 efflux transporters. This structural advantage allows it to effectively penetrate the blood-brain barrier (BBB) and inhibit glioblastoma growth in vivo, a pharmacokinetic profile that bulky rapalogs struggle to match .
| Evidence Dimension | ABC transporter affinity and BBB penetrance |
| Target Compound Data | Low affinity for ABCB1/ABCG2; high BBB penetrance |
| Comparator Or Baseline | Standard rapalogs (High efflux pump affinity; poor CNS retention) |
| Quantified Difference | Enables therapeutic CNS concentrations for in vivo glioblastoma models |
| Conditions | In vivo CNS tumor models and transporter knockout assays |
Buyers sourcing compounds for orthotopic brain tumor models or CNS pharmacology must select Palomid 529 over standard rapalogs to ensure target tissue exposure.
Palomid 529 exhibits highly potent, quantitative inhibition of growth factor-driven endothelial cell proliferation, establishing it as a premier anti-angiogenic reference compound. In human umbilical vein endothelial cell (HUVEC) assays, Palomid 529 inhibited VEGF-A-driven proliferation with an IC50 of 20 nmol/L and bFGF-driven proliferation with an IC50 of 30 nmol/L [1]. Furthermore, at 10 µmol/L, it induced a 4-fold increase in endothelial cell apoptosis compared to vehicle controls .
| Evidence Dimension | IC50 for growth factor-driven proliferation |
| Target Compound Data | 20 nM (VEGF) and 30 nM (bFGF) |
| Comparator Or Baseline | Vehicle control (0% inhibition) |
| Quantified Difference | Sub-100 nM potency for dual growth factor inhibition; 4-fold increase in apoptosis |
| Conditions | HUVEC proliferation and apoptosis assays |
The sub-100 nM IC50 values provide a reliable, highly potent baseline for procurement in vascular biology and anti-angiogenic drug screening workflows.
While early formulations of PI3K/mTOR inhibitors often face solubility and toxicity hurdles, micronized formulations of Palomid 529 have demonstrated excellent in vivo tolerability and efficacy. In U87 glioma xenograft models, oral and intravenous administration of micronized Palomid 529 at doses of 25 to 50 mg/kg every 2 days significantly reduced tumor growth over 27 days without inducing weight loss, lethargy, or other signs of animal toxicity [1].
| Evidence Dimension | Maximum tolerated dose and formulation efficacy |
| Target Compound Data | 50 mg/kg/2 days (micronized formulation) |
| Comparator Or Baseline | Standard lipophilic kinase inhibitors (often dose-limited by systemic toxicity) |
| Quantified Difference | Sustained 27-day efficacy with zero observed lethargy or weight loss |
| Conditions | U87 glioma xenograft mouse models (p.o. and i.v.) |
Ensures that laboratories conducting long-term in vivo efficacy studies can achieve therapeutic dosing without premature study termination due to compound toxicity.
Because Palomid 529 bypasses ABCB1 and ABCG2 efflux transporters to cross the blood-brain barrier, it is a highly suitable mTOR inhibitor for in vivo neuro-oncology studies. It is specifically procured for glioblastoma xenograft models where standard rapalogs fail to achieve sufficient CNS exposure .
In cellular assays where the paradoxical activation of Akt via the mTORC1-S6K-IRS1 feedback loop would confound results, Palomid 529 is utilized to physically dissociate both TORC1 and TORC2. This makes it an essential reagent for studying true mTOR pathway dependence in chemoresistant and hormone-refractory prostate cancer lines[1].
With validated sub-100 nM IC50 values against both VEGF- and bFGF-driven endothelial proliferation, Palomid 529 serves as a highly reliable positive control and benchmark compound in vascular permeability, retinal detachment, and tumor angiogenesis assays [2].
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